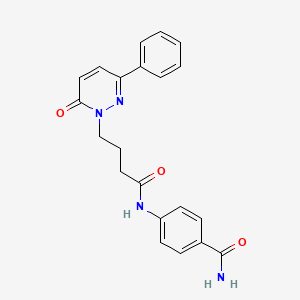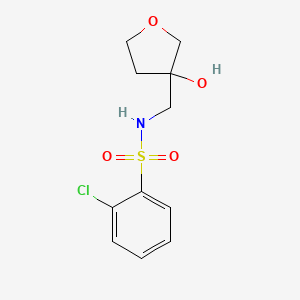
2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a sulfonamide compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Antiviral Research
Indole derivatives, which share structural similarities with the compound , have been studied for their antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus . While direct studies on 2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide are not available, its structural analogy suggests potential in antiviral research.
Anti-inflammatory Applications
The indole nucleus, which is a component of the compound’s structure, is known for its anti-inflammatory effects . This suggests that 2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide could be explored for its efficacy in reducing inflammation, potentially contributing to treatments for conditions like arthritis.
Anticancer Potential
Compounds with an indole base have been recognized for their anticancer activities . Research into the applications of 2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide could focus on its potential to inhibit cancer cell growth or to act as a scaffold for developing new anticancer agents.
Antimicrobial and Antitubercular Effects
Chlorine derivatives of indole compounds have shown potent growth inhibitory effects against Mycobacterium tuberculosis . This highlights the possibility of using 2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide in the development of new antimicrobial and antitubercular drugs.
Multicomponent Reactions (MCRs)
Indole derivatives are key precursors in MCRs, which are sustainable strategies for synthesizing complex molecules . The compound could be utilized in MCRs to create diverse functional groups, aiding in the development of new pharmaceuticals.
Role in Synthesis of Heterocyclic Compounds
The indole nucleus is crucial for the synthesis of various heterocyclic compounds, including carbazole, triazole, and pyrazole derivatives . As such, 2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide could serve as a precursor in the synthesis of these biologically active structures.
Pharmacological Research
Given the broad spectrum of biological activities associated with indole derivatives, including antidiabetic, antimalarial, and anticholinesterase activities , further pharmacological research into 2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide could uncover additional therapeutic applications.
Chemical Precursor for Active Molecules
1H-Indole-3-carbaldehyde and its derivatives are efficient chemical precursors for generating biologically active structures . By extension, the compound may be valuable in the synthesis of active molecules for pharmaceutical applications.
Propiedades
IUPAC Name |
2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c12-9-3-1-2-4-10(9)18(15,16)13-7-11(14)5-6-17-8-11/h1-4,13-14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZXMQPQLJVNHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2978793.png)
![3-Tert-butyl-1-[1-[6-(4-fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-1-methylurea](/img/structure/B2978794.png)
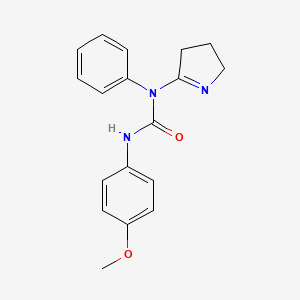
![2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-6-phenyl-3-pyridinyl 4-methylphenyl sulfone](/img/structure/B2978797.png)
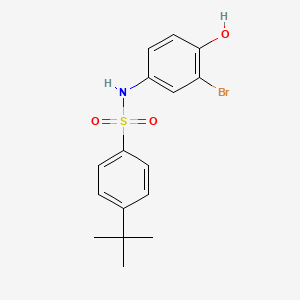

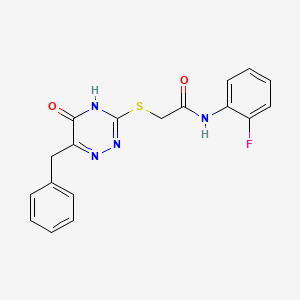


![N-(1H-benzo[d]imidazol-2-yl)-1-(6-(furan-2-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2978804.png)
![N-[1-(1-adamantyl)-2-(4-methylpiperazin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B2978807.png)
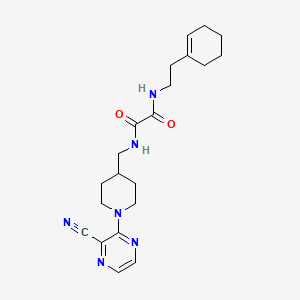
![N-[1-[4-(Triazol-1-yl)phenyl]ethyl]but-2-ynamide](/img/structure/B2978809.png)
